molecular formula C8H11NOS B13200512 1-(Thiomorpholin-3-yl)but-3-yn-1-one

1-(Thiomorpholin-3-yl)but-3-yn-1-one

Cat. No.: B13200512
M. Wt: 169.25 g/mol
InChI Key: SSMOIHQLEVNHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiomorpholin-3-yl)but-3-yn-1-one is a heterocyclic ketone featuring a thiomorpholine ring (a six-membered saturated ring containing five carbon atoms, one sulfur atom, and one nitrogen atom) conjugated to a but-3-yn-1-one moiety. The alkyne group and ketone functional group confer unique electronic and steric properties, while the sulfur atom in the thiomorpholine ring differentiates it from oxygen-containing analogs like morpholine derivatives.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-thiomorpholin-3-ylbut-3-yn-1-one

InChI

InChI=1S/C8H11NOS/c1-2-3-8(10)7-6-11-5-4-9-7/h1,7,9H,3-6H2

InChI Key

SSMOIHQLEVNHGA-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CSCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiomorpholin-3-yl)but-3-yn-1-one typically involves the reaction of thiomorpholine with but-3-yn-1-one under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by the addition of but-3-yn-1-one. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiomorpholin-3-yl)but-3-yn-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the alkyne carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thiomorpholin-3-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The alkyne group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

The replacement of oxygen with sulfur in the heterocyclic ring significantly alters the compound's properties:

  • Intermolecular Interactions : Morpholine derivatives (e.g., 1-(Morpholin-3-yl)but-3-yn-1-one) exhibit O–H hydrogen bonding, while thiomorpholine may engage in weaker S–H or S···S van der Waals interactions, affecting crystal packing and solubility .
  • Reactivity : The thiomorpholine ring’s sulfur atom can act as a nucleophile or participate in metal coordination, offering divergent synthetic pathways compared to morpholine analogs .

Alkyne-Containing Ketones

The but-3-yn-1-one backbone is shared with compounds like 1-(4-Bromophenyl)but-3-yn-1-one () and thiophene-containing analogs ():

  • Conjugation and Stability : The alkyne group enables π-conjugation with the ketone, enhancing electronic delocalization. This is critical in materials science for optoelectronic applications .
  • Crystal Packing : In 1-(4-Bromophenyl)but-3-yn-1-one, C≡C···O interactions dominate the crystal structure, whereas the thiomorpholine analog may prioritize S···C≡C or S–H interactions, leading to distinct lattice arrangements .

Thiophene vs. Thiomorpholine Moieties

Thiophene-containing compounds (e.g., 1-(Thiophen-2-yl)but-3-yn-1-one) feature aromatic sulfur, contrasting with thiomorpholine’s saturated ring:

  • Aromaticity vs. Saturation : Thiophene’s aromaticity contributes to planar geometries and strong π-π stacking, while thiomorpholine’s flexibility may favor diverse conformational states in solution .
  • Applications : Thiophene derivatives are prevalent in organic electronics, whereas thiomorpholine’s saturated structure is more suited to pharmaceutical intermediates .

Physicochemical Properties and Reactivity

Physical Properties

Compound Molecular Formula Key Functional Groups Boiling Point/Melting Point Solubility Trends
1-(Thiomorpholin-3-yl)but-3-yn-1-one C₈H₁₁NOS Alkyne, Ketone, Thiomorpholine Not reported (inferred higher than morpholine analogs due to sulfur’s polarizability) Moderate in polar aprotic solvents (e.g., DMSO)
1-(Morpholin-3-yl)but-3-yn-1-one C₈H₁₁NO₂ Alkyne, Ketone, Morpholine Likely lower than thiomorpholine due to stronger H-bonding High in water and alcohols
1-(4-Bromophenyl)but-3-yn-1-one C₁₀H₇BrO Alkyne, Ketone, Bromophenyl 297 K (crystallization temp) Low in water, high in chloroform

Biological Activity

1-(Thiomorpholin-3-yl)but-3-yn-1-one is a synthetic organic compound characterized by a thiomorpholine ring and a butynone structure. Its unique molecular architecture suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of 1-(Thiomorpholin-3-yl)but-3-yn-1-one is C10_{10}H13_{13}N1_{1}OS, indicating the presence of a carbonyl group adjacent to an alkyne. This configuration contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in click chemistry reactions, making it valuable for bioconjugation and labeling studies.

Antimicrobial Activity

Research indicates that 1-(Thiomorpholin-3-yl)but-3-yn-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of 1-(Thiomorpholin-3-yl)but-3-yn-1-one has been explored in various cancer cell lines. Studies have shown that the compound inhibits cell proliferation and induces apoptosis in cancer cells, particularly in colorectal cancer models.

Case Study: Cytotoxicity Against HT29 Cells
In a study evaluating the cytotoxic effects of this compound on the HT29 colorectal cancer cell line, it was found to have a half-maximal inhibitory concentration (IC50_{50}) of approximately 58 µM. This activity was compared to standard chemotherapeutic agents such as cisplatin and 5-fluorouracil, indicating a promising profile for further development.

Table 2: Cytotoxicity Data

CompoundIC50_{50} (µM)Selectivity Index (SI)
1-(Thiomorpholin-3-yl)but-3-yn-1-one583
Cisplatin47<1
5-Fluorouracil381<1

The biological activity of 1-(Thiomorpholin-3-yl)but-3-yn-1-one is attributed to its interaction with specific molecular targets within cells. The thiomorpholine moiety may facilitate binding to enzymes or receptors involved in cellular signaling pathways. This interaction can lead to inhibition or modulation of enzyme activity, thereby affecting processes such as cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 1-(Thiomorpholin-3-yl)but-3-yn-1-one, including:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activities
But-3-yne-1-oneTerminal alkyne with carbonyl groupLimited biological activity
1-(Thiomorpholin-2-yl)butan-2-oneSaturated carbon chainModerate antimicrobial activity
4-Thiomorpholine derivativesVariants with different substituentsVaried biological profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.